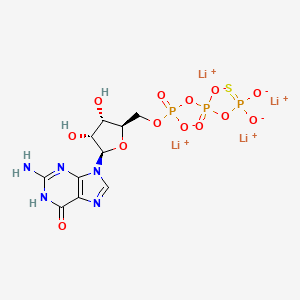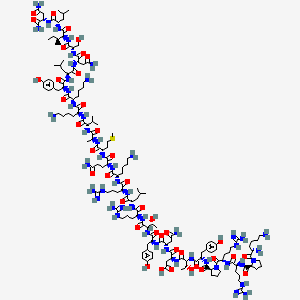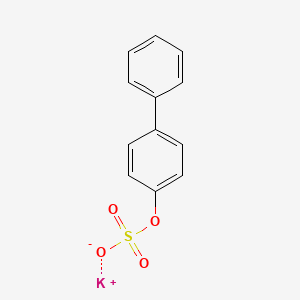
érythro-Guaiacylglycérol
Vue d'ensemble
Description
The compound appears to be related to the family of organic compounds containing multiple functional groups, including hydroxyl (-OH) and methoxy (-OCH₃) groups attached to a phenyl ring, and a propane triol backbone. These features suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
Synthetic strategies for compounds like "(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol" often involve multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of complex organolithium initiators for polymerization, as described by Sanderson et al., involves reactions that might be relevant to synthesizing multifunctional organic compounds (Sanderson, Roediger, & Summers, 1994).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR, FTIR, and mass spectroscopy, as demonstrated in the synthesis and analysis of related compounds (Jiang Yan, 2009). The stereochemistry, particularly the (1R,2S) configuration, suggests that chiral synthesis methods and enantiomeric purity are significant considerations.
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions, reflecting their functional groups' reactivity. For example, the reductive decomposition of related diols has been studied, indicating potential pathways for further chemical modifications (Reznikov & Novitskii, 2004).
Applications De Recherche Scientifique
Analyse chromatographique et spectrométrie de masse
L’érythro-Guaiacylglycérol est utilisé en analyse chromatographique pour différencier les paires de diastéréoisomères dans la série des dimères de lignine β-O-4. Ce composé, ainsi que ses diastéréoisomères, peut être séparé par HPLC et analysé par spectrométrie de masse en tandem, ce qui permet de comprendre le comportement chromatographique et d'aider à l'attribution de la configuration à chaque diastéréoisomère {svg_1}.
Activité pro-angiogénique
Ce composé présente une activité pro-angiogénique, qui est le processus de formation de nouveaux vaisseaux sanguins. Il est particulièrement important dans le domaine du génie tissulaire et de la médecine régénérative. Un diastéréoisomère de l'this compound a été rapporté comme présentant une activité pro-angiogénique accrue, ce qui pourrait être bénéfique dans la cicatrisation des plaies et les thérapies cardiovasculaires {svg_2}.
Propriétés antioxydantes
L'this compound a été identifié comme un antioxydant clé dans l'extrait d'ail vieilli. Ses propriétés antioxydantes sont essentielles pour prévenir les maladies liées au stress oxydatif et peuvent contribuer aux bienfaits pour la santé associés à la consommation d'extrait d'ail vieilli {svg_3}.
Effets anti-inflammatoires
Les propriétés anti-inflammatoires de l'this compound ont été démontrées par des bioessais, où il a inhibé de manière significative la production de NO dans les cellules stimulées par le lipopolysaccharide. Cela suggère des applications potentielles dans le traitement des maladies inflammatoires {svg_4}.
Effets neuroprotecteurs
En raison de ses propriétés antioxydantes et anti-inflammatoires, l'this compound peut également avoir des effets neuroprotecteurs. Cela pourrait être pertinent dans la recherche sur les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson, où le stress oxydatif et l'inflammation jouent un rôle dans la progression de la maladie {svg_5}.
Potentiel anticancéreux
Les lignanes, y compris l'this compound, ont été étudiées pour leurs propriétés anticancéreuses. Ils peuvent jouer un rôle dans la prévention du cancer en modulant le métabolisme hormonal ou en inhibant la croissance tumorale par leur influence sur le stress oxydatif et l'inflammation {svg_6}.
Mécanisme D'action
Mode of Action
It is known to be involved in antioxidant and anti-aging activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Erythro-Guaiacylglycerol is involved in the production of vanillin through the alkaline aerobic oxidation of a phenolic lignin model compound . It is also associated with the production of antioxidant and anti-aging lignans and neolignans . The affected pathways and their downstream effects are complex and require further investigation.
Result of Action
Erythro-Guaiacylglycerol has been associated with antioxidant and anti-aging activities . It has also been linked to the induction of apoptosis in multiple tumor cells . .
Action Environment
The action of erythro-Guaiacylglycerol can be influenced by environmental factors. For instance, the production of vanillin from erythro-Guaiacylglycerol under alkaline aerobic oxidation conditions is affected by the concentration of NaOH and temperature
Propriétés
IUPAC Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of erythro-guaiacylglycerol?
A1: The molecular formula of erythro-guaiacylglycerol is C10H14O5, and its molecular weight is 214.22 g/mol.
Q2: Are there any notable spectroscopic data available for erythro-guaiacylglycerol?
A2: Yes, erythro-guaiacylglycerol's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , , ] Detailed 1H and 13C NMR data, along with key MS fragmentation patterns, can be found in the referenced articles.
Q3: Which plants are known to contain erythro-guaiacylglycerol?
A3: Erythro-guaiacylglycerol has been isolated from a variety of plant species, including but not limited to:
- Catunaregam spinosa []
- Tinospora sinensis []
- Wikstroemia hainanensis []
- Ficus microcarpa []
- Acer saccharum (sugar maple) []
- Dendrotrophe frutescens []
- Pinellia ternata []
- Ailanthus altissima []
- Campylotropis hirtella [, ]
- Capparis masaikai []
- Galactites elegans []
- Camellia nitidissima chi []
- Sambucus williamsii []
- Angelica dahurica var. formosana cv. Chuanbaizhi []
- Hunteria zeylanica []
- Coptis chinensis []
- Fraxinus sieboldiana []
- Avicennia marina []
- Aquilaria sinensis []
- Sinocalamus affinis []
- Aged Garlic Extract []
- Osmanthus ilicifolius []
- Boreava orientalis [, ]
- Crataegus pinnatifida Bge. []
- Phellodendron chinense []
- Cornus kousa Burg. []
Q4: What extraction methods are typically employed to isolate erythro-guaiacylglycerol?
A4: Erythro-guaiacylglycerol is typically extracted from plant material using solvents like ethanol, methanol, or acetone. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) for purification. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the potential biological activities of erythro-guaiacylglycerol?
A5: While research is ongoing, some studies suggest potential biological activities of erythro-guaiacylglycerol and related compounds, including:
- Antioxidant activity: It has shown radical scavenging activity in the DPPH assay, suggesting potential antioxidant properties. [, , ]
- Anti-inflammatory activity: Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. [, ]
Q6: What is the role of erythro-guaiacylglycerol in lignification?
A6: Erythro-guaiacylglycerol, being a β-O-4 type lignin model compound, provides insights into the process of lignification. Research indicates that during the differentiation of Zinnia mesophyll cells into tracheary elements, erythro-guaiacylglycerol-β-coniferyl ether acts as an intermediate in lignin polymerization. [] This highlights the compound's role in the biosynthesis of lignin, a complex polymer that provides structural support to plants.
Q7: How does erythro-guaiacylglycerol behave under alkaline conditions?
A7: Studies on the alkaline degradation of erythro-guaiacylglycerol-β-guaiacyl ether reveal the formation of C6C2 type enol ethers as the primary decomposition products. [] Interestingly, C6C3 type enol ethers, potential intermediates in lignin degradation, were not detected. [] These findings contribute to the understanding of lignin breakdown pathways under alkaline conditions, which is relevant in processes like paper pulping.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









